5-FLUORO-3-HYDROXY-3-[2-OXO-2-(THIOPHEN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
5-Fluoro-3-hydroxy-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-fluoro-3-hydroxy-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one involves several steps. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as the Fiesselmann synthesis. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-3-hydroxy-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic applications include treatments for viral infections, inflammation, and cancer.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes . The thiophene ring enhances its ability to interact with specific enzymes and proteins, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiophene-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar biological activities.
Thiophene derivatives: Used in medicinal chemistry and material science for their therapeutic properties and applications in organic electronics.
The uniqueness of 5-fluoro-3-hydroxy-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one lies in its combined indole and thiophene structure, which provides a broader range of biological activities and applications.
Properties
IUPAC Name |
5-fluoro-3-hydroxy-3-(2-oxo-2-thiophen-3-ylethyl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3S/c15-9-1-2-11-10(5-9)14(19,13(18)16-11)6-12(17)8-3-4-20-7-8/h1-5,7,19H,6H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERRVAXDXOWMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)(CC(=O)C3=CSC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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